molecular formula C24H22N4O3S B2904367 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 397289-68-8

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2904367
CAS RN: 397289-68-8
M. Wt: 446.53
InChI Key: WTHZJFGGHAPGBM-UHFFFAOYSA-N
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Description

“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” is a complex organic compound. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This compound also contains a pyrrolidine group, which is a type of organic compound that contains a five-membered ring with nitrogen as one of the atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzimidazole group and the attachment of the pyrrolidine group. The exact method would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzimidazole group would contribute to the aromaticity of the compound, while the pyrrolidine group would add a degree of flexibility .


Chemical Reactions Analysis

As an organic compound, “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” would be expected to undergo a variety of chemical reactions. The exact reactions would depend on the conditions and the other compounds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Antiviral Activity

Benzimidazole derivatives, structurally related to the compound , have been explored for their antiviral properties. For instance, compounds designed around the benzimidazole nucleus have shown promising antirhinovirus activity, demonstrating the potential of such structures in the development of antiviral agents (Hamdouchi et al., 1999).

Anticancer Activity

Benzimidazole derivatives also exhibit potential anticancer activities. The manipulation of the benzimidazole core structure, including substitutions similar to those in "N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide," has been central to the synthesis of compounds with significant biological activity against various cancer cell lines. This research suggests the versatility and potential of benzimidazole derivatives in oncology (Rafiee & Rasekh, 2017).

Mechanism of Action

Target of Action

The primary targets of this compound are Aurora kinase A and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, with Aurora kinase A involved in mitotic entry and Cyclin-dependent kinase 2 controlling the G1/S transition .

Biochemical Pathways

The compound’s action on Aurora kinase A and Cyclin-dependent kinase 2 affects the cell cycle pathway . By inhibiting these kinases, the compound may disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis.

Result of Action

The molecular and cellular effects of the compound’s action would likely include cell cycle arrest and potentially apoptosis . This could result in the inhibition of cell proliferation, which could be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Future Directions

The future directions for research on this compound would depend on its intended use. If it is a potential drug, further studies would be needed to evaluate its efficacy and safety .

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c29-24(18-9-13-20(14-10-18)32(30,31)28-15-3-4-16-28)25-19-11-7-17(8-12-19)23-26-21-5-1-2-6-22(21)27-23/h1-2,5-14H,3-4,15-16H2,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHZJFGGHAPGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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